molecular formula C11H9Cl2N3O2 B12904640 2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide

2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide

Cat. No.: B12904640
M. Wt: 286.11 g/mol
InChI Key: IHQPZRSCFPVDRH-UHFFFAOYSA-N
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Description

2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific structural features, such as the presence of the N-hydroxyacetimidamide group. This structural modification enhances its biological activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

2-(5,7-dichloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H9Cl2N3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16)

InChI Key

IHQPZRSCFPVDRH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC/C(=N/O)/N)N=C1

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OCC(=NO)N)N=C1

Origin of Product

United States

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